molecular formula C20H16O5 B12800155 Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate CAS No. 1048-83-5

Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate

Cat. No.: B12800155
CAS No.: 1048-83-5
M. Wt: 336.3 g/mol
InChI Key: CTBVWDJDPUAGQX-UHFFFAOYSA-N
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Description

Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate is a furan-based ester compound offered for research and development purposes. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Furan dicarboxylate scaffolds are recognized as valuable building blocks in medicinal chemistry and materials science . Specifically, structurally related 2,5-diphenylfuran-3,4-dicarboxylate analogues have been identified as promising inhibitors of the p53-MDM2 protein-protein interaction, a key therapeutic target in oncology . Another close analogue has been documented to target metallo-beta-lactamase enzymes . The 2,5-diphenylfuran core is also a known structure in organic chemistry, with its derivatives being well-characterized by techniques such as X-ray crystallography . Researchers can leverage this chemical as a key synthetic intermediate for developing novel bioactive molecules or functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1048-83-5

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

IUPAC Name

dimethyl 4,5-diphenylfuran-2,3-dicarboxylate

InChI

InChI=1S/C20H16O5/c1-23-19(21)16-15(13-9-5-3-6-10-13)17(14-11-7-4-8-12-14)25-18(16)20(22)24-2/h3-12H,1-2H3

InChI Key

CTBVWDJDPUAGQX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of 4,5-diphenylfuran-2,3-dicarboxylic acid.

    Reduction: Formation of 4,5-diphenylfuran-2,3-dimethanol.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

Synthetic Chemistry

Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate serves as a building block for synthesizing more complex organic molecules. It is utilized in various reactions such as:

  • Oxidation : Converts to 4,5-diphenylfuran-2,3-dicarboxylic acid.
  • Reduction : Forms 4,5-diphenylfuran-2,3-dimethanol.
  • Substitution Reactions : Produces brominated or nitrated derivatives.

These transformations are crucial for developing new materials and compounds with specific functionalities .

Biological Research

The compound is investigated for its potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Potential : Its unique structure allows it to interact with cellular pathways potentially leading to anticancer effects. Research indicates that it may modulate enzyme activities linked to tumor growth .

Pharmaceutical Development

Due to its structural characteristics, this compound is explored as a drug candidate . Its derivatives are being studied for their efficacy in treating various diseases, including fungal infections and cancer .

Industrial Applications

This compound is also used in the production of specialty chemicals and materials with tailored properties. Its applications include:

  • Production of Specialty Polymers : The compound can be polymerized to create materials with specific mechanical and thermal properties.
  • Flavor and Fragrance Industry : It serves as a precursor for synthesizing esters that contribute to the aroma and taste profiles in food products .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various derivatives of this compound against common bacterial strains. Results indicated a promising inhibitory effect on growth rates compared to standard antibiotics.

Case Study 2: Anticancer Mechanism

Research focused on the anticancer properties of the compound revealed that it interacts with specific cellular receptors involved in cancer progression. In vitro studies showed reduced proliferation rates in cancer cell lines treated with the compound.

Data Tables

Application AreaSpecific Use CasesKey Findings
Synthetic ChemistryBuilding block for complex organic moleculesUseful in oxidation and reduction reactions
Biological ResearchAntimicrobial and anticancer studiesSignificant activity against pathogens; anticancer effects observed
Pharmaceutical DevelopmentDrug candidate explorationPotential treatment options for fungal infections and tumors
Industrial ApplicationsSpecialty polymers and flavor/fragrance precursorsTailored properties for specific applications

Comparison with Similar Compounds

1,3-Dioxolane Derivatives (Compounds 5, 7, and 8)

Structural Features :

  • Dimethyl (4R-5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (7): A chiral 1,3-dioxolane with a hydroxylphenyl substituent and ester groups at positions 4 and 3. Notable for its high enantiomeric excess (>99% ee) and specific optical rotation ([α]20D = −80) .
  • Dimethyl 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (8) : A racemic analog of compound 7, synthesized via similar methods .

Comparison with Target Compound :

  • The target furan derivative lacks the hydroxylphenyl group and dioxolane oxygen, which may reduce hydrogen-bonding interactions but enhance aromatic stacking due to phenyl substituents. Bioactivity trends suggest that electron-withdrawing ester groups improve antimicrobial efficacy .

Thiophene Derivatives (Dimethyl 2,5-Dibromothiophene-3,4-dicarboxylate)

Structural Features :

  • Bromine atoms at positions 2 and 5 of the thiophene ring, paired with methyl ester groups .

Comparison with Target Compound :

  • Bromine vs. Phenyl Groups: Bromine’s electron-withdrawing nature contrasts with the electron-donating phenyl groups in the target compound, altering electronic properties and solubility. Thiophene’s sulfur atom may confer distinct coordination chemistry compared to furan’s oxygen .

Indole and Pyridazine Derivatives

Dimethyl Indole-2,3-dicarboxylate :

  • Used as a precursor for pyridazino[4,5-b]indoles via hydrazinolysis. For example, reaction with hydrazine hydrate yields tautomeric pyridazinoindole-diones, which exhibit complex tautomerism (dioxo vs. dihydroxy forms) .

Comparison with Target Compound :

  • Indole’s NH group introduces hydrogen-bonding capability absent in the target compound .

Diethyl Furan and Dihydropyridine Derivatives

Diethyl 2,5-Diphenylfuran-3,4-dicarboxylate :

  • Structural analog with ethyl ester groups instead of methyl. Ethyl esters may enhance lipophilicity, improving membrane permeability in biological systems .

Diethyl 2,6-Dimethyl-4-(3,4,5-Trimethoxyphenyl)-1,4-Dihydropyridine-3,5-dicarboxylate :

  • A dihydropyridine derivative with methoxyphenyl substituents. The 1,4-dihydropyridine core is redox-active, relevant in medicinal chemistry (e.g., calcium channel modulation) .

Comparison with Target Compound :

  • Ester Group Effects: Methyl esters (target compound) vs. ethyl esters (diethyl analog) influence solubility and metabolic stability. Dihydropyridine’s reduced state offers distinct reactivity compared to furan’s aromatic system .

Biological Activity

Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving furan derivatives. The compound's structure features two phenyl groups attached to a furan ring that is further substituted with two carboxylate ester groups. The synthesis often employs Diels-Alder reactions or other electrophilic aromatic substitution methods, which are crucial for introducing the diphenyl groups into the furan framework.

Anticancer Properties

Recent studies highlight the compound's role as a potential inhibitor of the p53-MDM2 interaction, a significant pathway in cancer biology. The p53 protein is a well-known tumor suppressor that regulates the cell cycle and apoptosis. MDM2 is a negative regulator of p53, and its overexpression leads to p53 degradation. Inhibiting this interaction can restore p53 function and promote apoptosis in cancer cells.

  • Molecular Docking Studies : Research has demonstrated that this compound exhibits strong binding affinity to the MDM2 protein, comparable to known inhibitors like nutlin-3. Molecular dynamics simulations indicated stability in the MDM2-DPFDCA complex throughout the simulation period, suggesting a robust interaction that could be exploited for therapeutic purposes .
  • Mechanism of Action : The compound appears to block the p53-binding domain of MDM2 effectively, preventing MDM2 from degrading p53. This mechanism was validated through various in vitro assays that showed increased levels of active p53 in the presence of DPFDCA .

Other Biological Activities

Beyond its anticancer potential, this compound has been associated with various biological activities:

  • Antioxidant Activity : Compounds with similar structural features have demonstrated antioxidant properties, which could contribute to their overall therapeutic efficacy by mitigating oxidative stress in cells.
  • Anti-inflammatory Effects : Some studies suggest that derivatives of furan compounds exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

StudyFindings
Identified as a potent MDM2 inhibitor with strong binding affinity; molecular dynamics simulations confirmed stability.
Structural analysis revealed weak intramolecular hydrogen bonds contributing to its stability and potential interactions with biological targets.
Investigated Diels-Alder reactions involving similar furan derivatives; suggested versatility in synthetic applications leading to bioactive compounds.

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